

The Flavanone Homoeriodictyol: A Technical Guide to its Classification, Properties, and Bioactivity

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Compound of Interest

Compound Name: *Homoeriodictyol*

Cat. No.: *B191827*

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Abstract

Homoeriodictyol is a naturally occurring flavanone, a subclass of flavonoids, recognized for its significant biological activities, including taste-modifying, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of **Homoeriodictyol**, focusing on its chemical classification, physicochemical and spectroscopic properties, and key biological functions. Detailed experimental protocols for its isolation, biosynthesis, and bioactivity assessment are provided, alongside diagrams of its biochemical pathways to support further research and development.

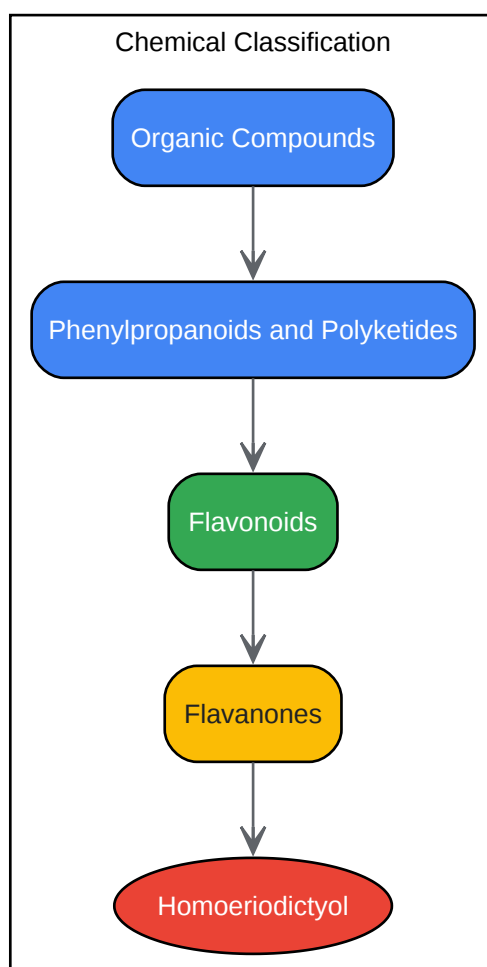
Chemical Classification and Structure

Homoeriodictyol, with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is unequivocally classified as both a flavonoid and, more specifically, a flavanone.

- Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 polyphenolic backbone, consisting of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring.

- Flavanones are a subclass of flavonoids distinguished by the saturation of the C2-C3 bond in the C ring and the presence of a ketone group at the C4 position.

Homoeriodictyol's structure fits this definition precisely. It is a trihydroxyflavanone, featuring hydroxyl groups at positions 5, 7, and 4'. Furthermore, it is classified as a 3'-O-methylated flavonoid due to the methoxy group (-OCH₃) attached to the 3' position of the B ring. This methylation is a key structural feature that influences its biological activity.



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Figure 1: Hierarchical Classification of **Homoeriodictyol**.

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of **Homoeriodictyol** are summarized below. These characteristics are essential for its handling, formulation, and analysis.

Property	Value	Source(s)
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₆	[1]
Molecular Weight	302.28 g/mol	[1][2]
CAS Number	446-71-9	[1][3]
Appearance	Yellow Powder	[3]
Density	~1.46 g/cm ³	[3][4]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Practically insoluble in water.	[3][5]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of **Homoeriodictyol**. The following table outlines its characteristic spectral features.

Spectroscopic Technique	Characteristic Features
UV-Vis (in Methanol)	Band II (A-ring): $\lambda_{\text{max}} \approx 290\text{-}293\text{ nm}$ Band I (B-ring): $\lambda_{\text{max}} \approx 325\text{-}330\text{ nm}$ (shoulder)
Mass Spectrometry (MS)	$[\text{M}-\text{H}]^-$: $m/z\ 301$ Key Fragments: Radical loss of a methyl group ($\cdot\text{CH}_3$) from the methoxy moiety is a characteristic fragmentation pathway. Cleavage of the C-ring results in product ions characteristic of the A and B rings (e.g., $m/z\ 153$, indicative of the di-hydroxylated A-ring).
^1H -NMR (Predicted)	H-2: $\sim 5.3\text{ ppm}$ (dd) H-3: $\sim 2.8\text{-}3.1\text{ ppm}$ (m) H-5', H-6', H-8: $\sim 5.9\text{-}6.9\text{ ppm}$ (m, aromatic) -OCH ₃ : $\sim 3.9\text{ ppm}$ (s)
^{13}C -NMR (Predicted)	C-2: $\sim 79\text{ ppm}$ C-3: $\sim 43\text{ ppm}$ C-4 (C=O): $\sim 196\text{ ppm}$ Aromatic Carbons: $\sim 95\text{-}165\text{ ppm}$ -OCH ₃ : $\sim 56\text{ ppm}$

Quantitative Biological Activity

Homoeriodictyol exhibits several quantifiable biological effects. Its taste-modifying properties and influence on cellular transport mechanisms are of significant interest in the food and pharmaceutical industries.

Biological Activity	Assay System	Quantitative Result	Source(s)
Taste Modification	Human Sensory Panel	Reduces bitterness of salicin, quinine, etc., by 10-40%	[5]
Glucose Uptake	Differentiated Caco-2 cells	Increases SGLT-1-mediated glucose uptake by $29.0 \pm 3.83\%$ (at 100 μM)	[4]
Serotonin Release	Differentiated Caco-2 cells	Decreases serotonin release by $-48.8 \pm 7.57\%$ (at 100 μM)	[4]
Serotonin Release	Human Neural SH-SY5Y cells	Decreases serotonin release by $-57.1 \pm 5.43\%$ (at 0.01 μM)	[4]
Antioxidant Activity (Comparative)	DPPH Assay (Eriodictyol)	$\text{IC}_{50} = 1.7 \text{ mM}$	
Anti-inflammatory Activity (Comparative)	BV2 microglial cells (Eriodictyol)	$\text{EC}_{50} > 10 \text{ }\mu\text{M}$ for inhibition of NO, IL-6 production	

Experimental Protocols

Isolation from Eriodictyon californicum

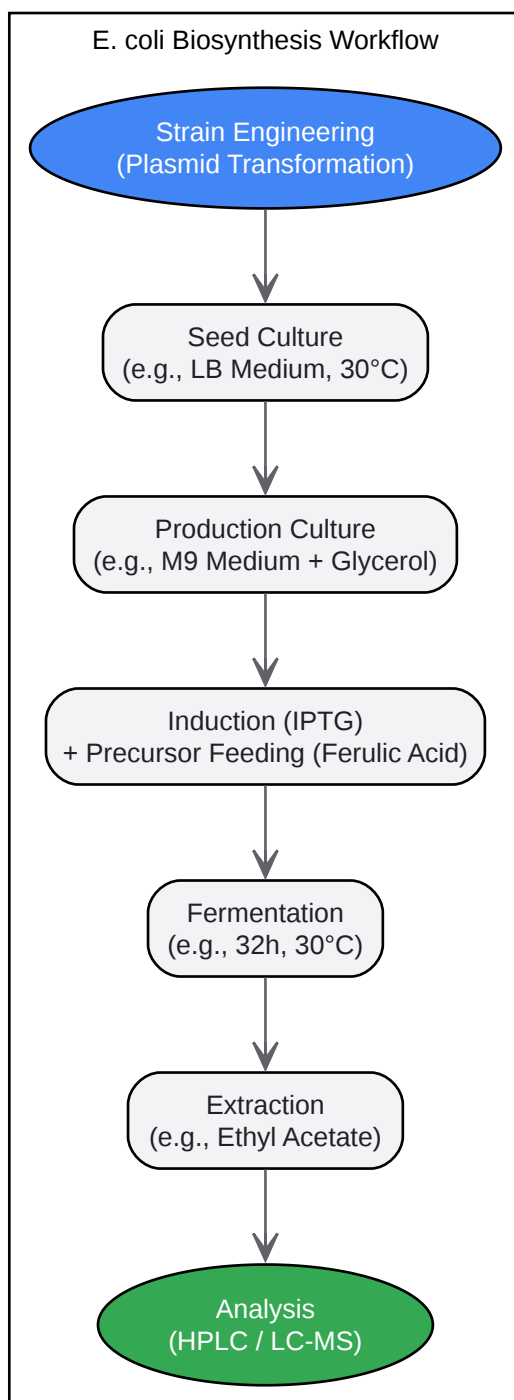
This protocol outlines a technical process for the extraction and isolation of **Homoeriodictyol** from its natural plant source.

- **Extraction:** Ground, dried plant material (*Eriodictyon* spp.) is extracted with a non-water-miscible solvent, such as ethyl acetate, over several hours. This can be performed using a Soxhlet apparatus or by stirred maceration at room temperature.
- **Dewaxing:** The crude extract is concentrated under vacuum and cooled (e.g., to 4°C overnight) to precipitate leaf waxes, which are subsequently removed by filtration.

- **Precipitation of Sodium Salt:** The dewaxed filtrate is treated with a cold, basic aqueous solution containing sodium ions (e.g., 3-10% sodium carbonate or sodium hydroxide solution). This causes the selective precipitation of **Homoeriodictyol** as a yellow sodium salt.
- **Purification:** The precipitated crude salt is collected by filtration and washed with cold water. Further purification is achieved by recrystallization from water or reprecipitation by adjusting the pH.
- **Conversion to Free Form:** The purified sodium salt can be converted back to the free flavanone by dissolving it in water and acidifying the solution to precipitate the pure **Homoeriodictyol**.

Heterologous Biosynthesis in *Escherichia coli*

This protocol describes a general workflow for the microbial production of **Homoeriodictyol**, which avoids the complexities of plant extraction.



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Figure 2: General workflow for **Homoeriodictyol** biosynthesis in *E. coli*.

- Strain Engineering: An *E. coli* host strain (e.g., MG1655(DE3)) is co-transformed with plasmids encoding the necessary biosynthetic enzymes. A typical pathway from a fed

precursor includes:

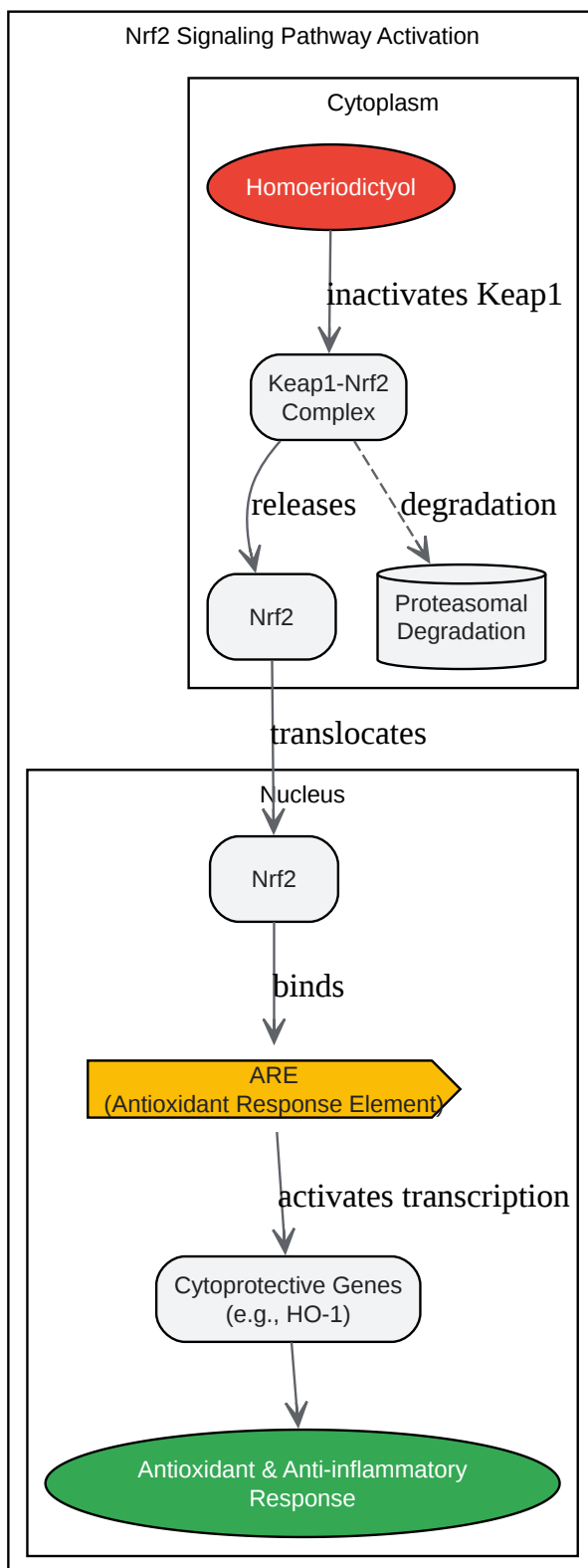
- 4-Coumarate:CoA ligase (4CL): To activate the precursor ferulic acid into feruloyl-CoA.
- Chalcone synthase (CHS): To condense feruloyl-CoA with three molecules of malonyl-CoA to form the chalcone.
- Chalcone isomerase (CHI): To cyclize the chalcone into **Homoeriodictyol**.
- Cultivation: Transformed colonies are grown overnight in a rich medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 30-37°C.
- Production: The overnight culture is used to inoculate a defined production medium (e.g., M9 minimal medium supplemented with glycerol).
- Induction and Fermentation: When the culture reaches a target optical density, gene expression is induced with IPTG. The precursor, ferulic acid (e.g., 1 mM), is added to the medium. The fermentation proceeds for 24-48 hours at a reduced temperature (e.g., 30°C).
- Extraction and Analysis: The culture is quenched (e.g., with an equal volume of methanol) and centrifuged. The supernatant is extracted with ethyl acetate. The organic phase is evaporated, and the residue is redissolved in methanol for quantification by HPLC or identification by LC-MS.

Signaling Pathway Modulation

Homoeriodictyol, like its close analogue Eriodictyol, is known to exert potent antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds like **Homoeriodictyol** can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for phase II detoxification enzymes

and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), which collectively protect the cell from oxidative stress and inflammation.



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Figure 3: Activation of the Nrf2/ARE pathway by **Homoeriodictyol**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Bioproduction of eriodictyol by Escherichia coli engineered co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Escherichia coli towards de novo production of gatekeeper (2S)-flavanones: naringenin, pinocembrin, eriodictyol and homoeriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
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